6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2(1H)-one with 4-hydroxy-6-propylpyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinoline ring to a dihydroquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is also studied for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the pyrimidine moiety but shares the quinoline core.
4-hydroxy-6-propylpyrimidine-2-thiol: Contains the pyrimidine moiety but lacks the quinoline core.
Uniqueness
The combination of the quinoline and pyrimidine structures in 6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one provides unique properties that are not present in the individual components
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-6-15-12-18(27)26-22(24-15)29-20-19(13-7-4-3-5-8-13)16-11-14(23)9-10-17(16)25-21(20)28/h3-5,7-12H,2,6H2,1H3,(H,25,28)(H,24,26,27) |
InChI Key |
PKQLBUZGKUZXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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